4-Chlorobenzyl-2,3,5,6-d4 chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorobenzyl-2,3,5,6-d4 chloride is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry .

Métodos De Preparación

The synthesis of 4-Chlorobenzyl-2,3,5,6-d4 chloride typically involves the chlorination of benzyl chloride at low temperatures in the presence of sulfur and iron powder . The reaction conditions are carefully controlled to ensure the selective substitution of hydrogen atoms with deuterium. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Análisis De Reacciones Químicas

4-Chlorobenzyl-2,3,5,6-d4 chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium cyanide.

Oxidation Reactions: The compound can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction can convert it to 4-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

4-Chlorobenzyl-2,3,5,6-d4 chloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Biology: The compound is used in studies involving metabolic pathways and enzyme mechanisms due to its deuterium labeling, which helps in tracing molecular interactions.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs that have improved metabolic stability and reduced side effects.

Mecanismo De Acción

The mechanism of action of 4-Chlorobenzyl-2,3,5,6-d4 chloride involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it useful in studies of reaction mechanisms and metabolic processes. The compound’s effects are often studied using techniques like high-performance liquid chromatography (HPLC) to determine its interaction with cellular components .

Comparación Con Compuestos Similares

4-Chlorobenzyl-2,3,5,6-d4 chloride can be compared with other similar compounds such as:

4-Chlorobenzyl chloride: This non-deuterated version is commonly used in organic synthesis but lacks the unique properties conferred by deuterium atoms.

4-Chlorobenzoyl chloride: Another related compound used in the synthesis of various organic molecules, but with different reactivity due to the presence of a carbonyl group.

3,4-Dichlorobenzyl chloride: This compound has two chlorine atoms on the benzene ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research and industrial applications.

Actividad Biológica

4-Chlorobenzyl-2,3,5,6-d4 chloride is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

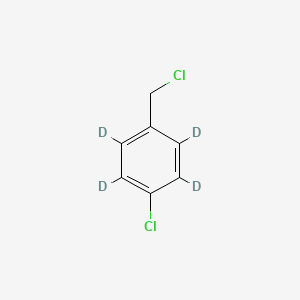

This compound (CAS No.: 1219802-84-2) is characterized by the presence of a chlorobenzyl group with deuterated positions. Its molecular formula is C7H6ClD4, and it has a molecular weight of approximately 162.58 g/mol. The compound's structure can be represented as follows:

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that chlorinated compounds, including 4-chlorobenzyl derivatives, possess antimicrobial activity against several bacterial strains. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

- Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer properties. In vitro studies have indicated its ability to inhibit the growth of cancer cell lines, particularly through apoptosis induction . The specific pathways involved include modulation of caspase activity and mitochondrial dysfunction.

- Toxicological Profile : Toxicological assessments reveal that while this compound exhibits low acute toxicity (LD50 > 5000 mg/kg), it can cause moderate irritation upon contact with skin and eyes . Long-term exposure studies are necessary to fully understand its safety profile.

The biological effects of this compound are primarily attributed to its interaction with cellular targets:

- Apoptosis Induction : The compound has been shown to activate the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 . This shift in protein expression leads to enhanced caspase-3 activation.

- Cell Cycle Arrest : It may also induce cell cycle arrest in cancer cells, preventing further proliferation and promoting cell death.

Case Studies

Several studies have explored the biological activity of chlorinated benzyl compounds:

- Study on Antimicrobial Activity : A study demonstrated that 4-chlorobenzyl derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

- Cancer Cell Line Research : In vitro experiments using human non-small cell lung cancer (A549) cells showed that the compound significantly reduced cell viability with an IC50 value comparable to established chemotherapeutics .

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, a summary table is provided below:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C7H6ClD4 | ~5.0 | Antimicrobial; Anticancer |

| Benzyl chloride | C7H7Cl | ~10.0 | Antimicrobial; Carcinogenic |

| 4-Bromobenzyl chloride | C7H7Br | ~8.0 | Antimicrobial; Anticancer |

Propiedades

IUPAC Name |

1-chloro-4-(chloromethyl)-2,3,5,6-tetradeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZAEUFPPSRDOP-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.